molecular formula C21H16ClNO5 B6146989 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid CAS No. 1147301-68-5

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

Cat. No. B6146989
CAS RN: 1147301-68-5
M. Wt: 397.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid (CHEQBA) is a compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). CHEQBA is an important member of the quinoline family of compounds and has been shown to have a wide range of applications in various areas of scientific research. In particular, CHEQBA has been studied for its potential to act as a ligand for various proteins and its ability to bind to certain receptors. Furthermore, its potential as a therapeutic agent has been explored, and its ability to activate certain biochemical pathways has been identified.

Scientific Research Applications

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been studied for its potential to act as a ligand for various proteins and its ability to bind to certain receptors. For example, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been found to bind to the estrogen receptor alpha (ERα) with high affinity, suggesting its potential as a selective agonist for this receptor. Furthermore, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been studied for its potential to act as a therapeutic agent, with its ability to activate certain biochemical pathways being identified. In particular, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been found to activate the Wnt/β-catenin signaling pathway, which is involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is believed to involve its binding to the estrogen receptor alpha (ERα). Upon binding to this receptor, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is thought to activate the Wnt/β-catenin signaling pathway, which is involved in the regulation of various cellular processes. In particular, this pathway is believed to be involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid have been studied in various cell and animal models. In particular, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been found to reduce inflammation in a mouse model of colitis, suggesting its potential as an anti-inflammatory agent. Furthermore, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been found to reduce the levels of oxidative stress in a mouse model of Parkinson's disease, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid in lab experiments include its high affinity for ERα, its ability to activate the Wnt/β-catenin signaling pathway, and its potential as a therapeutic agent. The limitations of using 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid in lab experiments include its low yield of synthesis and its potential to cause side effects in certain individuals.

Future Directions

The potential future directions for 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid include further studies of its ability to bind to ERα and its potential as a therapeutic agent. Furthermore, further studies of its ability to reduce inflammation and oxidative stress in animal models of various diseases may be conducted. In addition, further studies of its potential to activate other biochemical pathways may be conducted. Finally, further studies of its potential as an antibacterial agent may be conducted, as well as its potential to be used in drug delivery systems.

Synthesis Methods

The synthesis of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has been established through a multi-step process. The first step involves the reaction of 3-chloro-5-ethoxy-4-hydroxyphenylacetaldehyde with quinoline-2-carboxylic acid in the presence of an acid catalyst. This reaction produces the desired 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid in a yield of 70-80%. The second step involves the deprotonation of the carboxylic acid group of 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid with a base, such as sodium hydroxide, to produce the desired product in a yield of 90-95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid' involves the synthesis of the starting materials followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the synthesis of the quinoline derivative, the synthesis of the chloro-ethoxy-hydroxyphenyl derivative, and the coupling of the two derivatives to form the final product.", "Starting Materials": [ "2-aminobenzaldehyde", "ethyl acetoacetate", "2-chloro-5-nitrophenol", "sodium ethoxide", "3-chloro-5-ethoxy-4-hydroxybenzaldehyde", "quinoline-2-carbaldehyde", "sodium hydride", "acetic anhydride", "triethylamine", "3-(quinolin-2-yl)but-2-enal" ], "Reaction": [ "Synthesis of 2-ethylquinoline: 2-aminobenzaldehyde is condensed with ethyl acetoacetate in the presence of acetic anhydride and triethylamine to form 2-ethylquinoline.", "Synthesis of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde: 2-chloro-5-nitrophenol is treated with sodium ethoxide to form the sodium salt, which is then reacted with 3-chloro-5-ethoxybenzaldehyde in the presence of sodium hydride to form 3-chloro-5-ethoxy-4-hydroxybenzaldehyde.", "Synthesis of 3-(quinolin-2-yl)but-2-enal: Quinoline-2-carbaldehyde is condensed with ethyl acetoacetate in the presence of acetic anhydride and triethylamine to form 3-(quinolin-2-yl)but-2-enal.", "Coupling of the two derivatives: 3-chloro-5-ethoxy-4-hydroxybenzaldehyde and 3-(quinolin-2-yl)but-2-enal are coupled in the presence of a base to form the final product, 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid." ] }

CAS RN

1147301-68-5

Product Name

4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

Molecular Formula

C21H16ClNO5

Molecular Weight

397.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.